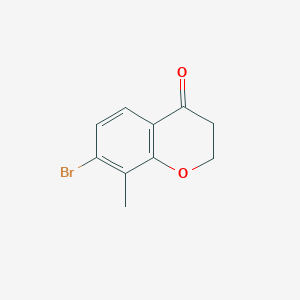

7-Bromo-8-methyl-chroman-4-one

Overview

Description

7-Bromo-8-methyl-chroman-4-one is a compound with the linear formula C10H9BrO2 . It is a light yellow solid and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .

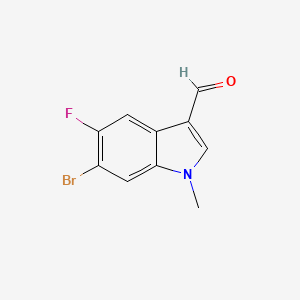

Molecular Structure Analysis

The molecular structure of 7-Bromo-8-methyl-chroman-4-one is represented by the InChI code 1S/C10H9BrO2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3H,4-5H2,1H3 .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Physical And Chemical Properties Analysis

7-Bromo-8-methyl-chroman-4-one has a molecular weight of 241.08 . It is a light yellow solid .Scientific Research Applications

Anticancer Activity

Chroman-4-one derivatives, including 7-Bromo-8-methyl-chroman-4-one, have been studied for their potential anticancer properties. These compounds can act as inhibitors of tumor necrosis factor-α (TNF-α), which plays a significant role in the pathological mechanism of various inflammation-related diseases, including cancer .

Antidiabetic Effects

The chroman-4-one scaffold is being explored for its antidiabetic effects. By modulating biological pathways related to diabetes, these compounds could offer a new avenue for the treatment and management of this chronic condition .

Antioxidant Properties

Due to their structural characteristics, chroman-4-one derivatives exhibit antioxidant activities. These properties are crucial in preventing oxidative stress, which is implicated in numerous diseases .

Antimicrobial and Antifungal Uses

These compounds have shown promise as antimicrobial and antifungal agents. Their ability to inhibit the growth of various bacteria and fungi makes them valuable in the development of new treatments for infections .

Antiviral and Antileishmanial Applications

Chroman-4-one derivatives have been evaluated for their antiviral and antileishmanial activities. They target specific enzymes in pathogens, offering potential as treatments for diseases caused by viruses and parasites like Leishmania .

Cosmetic Applications

The derivatives of chroman-4-one are used in cosmetic preparations for the care and improvement of skin and hair texture. They treat skin and hair-related defects like inflammation, allergies, or wound healing processes .

Analgesic and Anti-inflammatory

These compounds can also serve as analgesics and anti-inflammatory agents. They may provide relief from pain and inflammation, making them useful in various therapeutic contexts .

Neuroprotective Effects

Research suggests that chroman-4-one derivatives may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where inflammation plays a significant role .

Mechanism of Action

Target of Action

Chromanone, a similar compound, has been found to exhibit a wide range of pharmacological activities, suggesting that it interacts with multiple targets .

Mode of Action

Chromanone analogs have been shown to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These activities suggest that chromanone and its analogs may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Chromanone analogs have been found to inhibit tumor necrosis factor-α (tnf-α), acetylcholinesterase (ache), and human immunodeficiency virus (hiv), suggesting that they may affect the biochemical pathways associated with these targets .

Pharmacokinetics

The compound’s molecular weight of 24108 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Chromanone analogs have been found to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects , suggesting that 7-Bromo-8-methyl-chroman-4-one may have similar effects.

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of many drugs .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-bromo-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQLFEFXWRJERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OCCC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-8-methyl-chroman-4-one | |

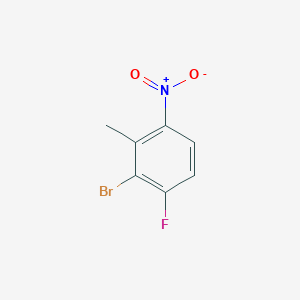

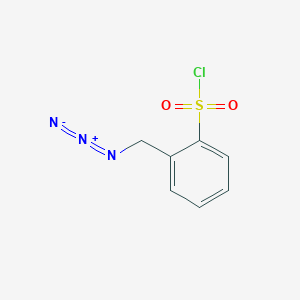

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)

![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)

![tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1381713.png)

![4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1381717.png)